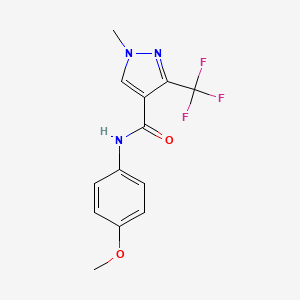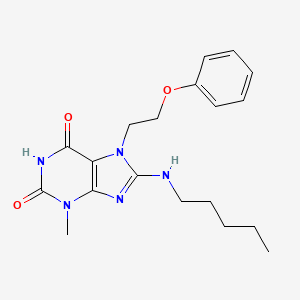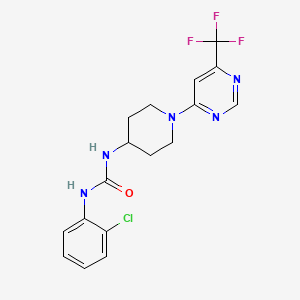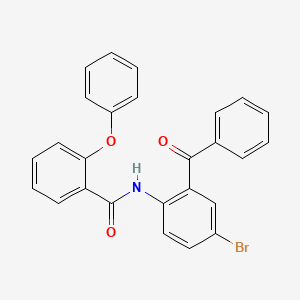![molecular formula C34H30Cl2FeNiP2 B2527284 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride CAS No. 67292-34-6](/img/structure/B2527284.png)
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands have been extensively studied due to their utility in various catalytic processes, including cross-coupling reactions. These complexes are known for their ability to facilitate the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of many organic compounds . The ligand itself, dppf, is a bidentate phosphine that can stabilize nickel in various oxidation states and is often used to modulate the electronic and steric properties of the metal center .
Synthesis Analysis
The synthesis of nickel(II) complexes with dppf ligands involves the reaction of nickel(II) salts with the dppf ligand under various conditions. For instance, the reaction of 1'-(diphenylphosphino)ferrocenecarboxylic acid (Hdpf) with nickel(II) halides results in paramagnetic complexes, which can be characterized by spectroscopic methods and magnetic measurements . Similarly, low-valent nickel complexes can be synthesized by reacting nickel(0) sources with dppf ligands in the presence of other reactants such as acrylic acid, leading to stable complexes that can be analyzed by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of nickel(II) dppf complexes is often determined using X-ray crystallography. These structures reveal the coordination environment around the nickel center, which can range from tetrahedral to square planar, depending on the ligands and substituents present . The solid-state structure of these complexes can also be influenced by factors such as hydrogen bonding and the presence of solvent molecules .
Chemical Reactions Analysis
Nickel(II) dppf complexes are active in various chemical reactions, particularly in catalyzing cross-coupling reactions. The performance of these complexes can be fine-tuned by modifying the dppf ligand, as seen in the evaluation of different PR2-donor groups on the catalytic activity . These complexes can also participate in reactions with acrylic acid, leading to the formation of acrylic acid and ethylene complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of nickel(II) dppf complexes are diverse and can be studied using a range of techniques. Spectroscopic methods such as IR, UV/vis, and NMR provide insights into the electronic structure and bonding of these complexes . Magnetic measurements and X-ray photoelectron spectroscopy can further elucidate the oxidation state and electronic environment of the nickel center . Additionally, the thermal stability of these complexes is high, as indicated by differential scanning calorimetry, with some complexes being stable up to 300-305 °C .
Scientific Research Applications
-
- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” is an organometallic catalyst used in a variety of synthetic applications .
- Method : It is used in the gem-difluoropropargylation of alkylzinc reagents, or cross coupling reactions to form 2,3,5,6-tetrasubstituted dehydropiperidines .
-
- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” acts as a ligand in homogeneous catalysis .
- Method : It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .
-
- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” is used as a catalyst in various cross-coupling reactions .
- Method : It is used in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Safety And Hazards
Future Directions
properties
CAS RN |
67292-34-6 |
|---|---|
Product Name |
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride |
Molecular Formula |
C34H30Cl2FeNiP2 |
Molecular Weight |
686 |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
InChI Key |
OZDUUDUWLDTQRM-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)





![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)